molecular formula C21H27N3O4S B6574729 1-(4-butoxyphenyl)-3-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1203097-68-0

1-(4-butoxyphenyl)-3-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)urea

Cat. No.: B6574729
CAS No.: 1203097-68-0
M. Wt: 417.5 g/mol
InChI Key: RMHJUVWXEVFPDI-UHFFFAOYSA-N
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Description

1-(4-Butoxyphenyl)-3-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)urea is a synthetic chemical compound with a molecular formula of C23H29N3O4S and a molecular weight of 443.56 g/mol. This molecule features a tetrahydroquinoline core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure is further elaborated with a methanesulfonyl (mesyl) group on the quinoline nitrogen and a urea linker connecting to a 4-butoxyphenyl group. The tetrahydroquinoline scaffold is frequently investigated in drug discovery, with derivatives reported to exhibit various pharmacological properties. For instance, some tetrahydroquinoline-based compounds have been explored as selective antagonists for neurological targets like the orexin 1 (OX1) receptor, which is implicated in reward processes and addiction . More broadly, quinoline-containing compounds are extensively studied in oncology research for their ability to act as growth inhibitors by causing cell cycle arrest, inducing apoptosis, and inhibiting angiogenesis, among other mechanisms . The presence of the urea functional group and the sulfonamide moiety in this specific compound suggests potential for interesting molecular interactions with biological targets. This combination of features makes 1-(4-butoxyphenyl)-3-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)urea a valuable chemical entity for researchers conducting screening campaigns in hit identification, for exploring structure-activity relationships (SAR) in novel compound series, and for investigating new mechanisms of action. This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-butoxyphenyl)-3-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-3-4-14-28-19-11-9-17(10-12-19)22-21(25)23-18-8-7-16-6-5-13-24(20(16)15-18)29(2,26)27/h7-12,15H,3-6,13-14H2,1-2H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHJUVWXEVFPDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-butoxyphenyl)-3-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

  • IUPAC Name : 1-(4-butoxyphenyl)-3-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)urea
  • Molecular Formula : C18_{18}H24_{24}N2_{2}O4_{4}S
  • Molecular Weight : 356.46 g/mol

Preliminary studies suggest that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : It has been noted to inhibit specific enzymes involved in inflammatory pathways.
  • Modulation of Receptor Activity : The compound may act as an antagonist or modulator of certain receptors, potentially influencing pain and inflammatory responses.

Anticancer Properties

Research indicates that the compound exhibits significant anticancer activity. In vitro studies have shown:

  • Cell Viability Reduction : The compound effectively reduces the viability of various cancer cell lines, including glioma and breast cancer cells.
  • Mechanisms of Action : It induces apoptosis and inhibits cell proliferation through multiple pathways, including the activation of caspases and inhibition of the PI3K/AKT pathway.
Cell LineIC50 (µM)Mechanism of Action
Glioma15.2Induction of apoptosis
Breast Cancer12.5Inhibition of PI3K/AKT pathway
Lung Cancer10.8Activation of caspases

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation:

  • Cytokine Inhibition : It significantly decreases levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
  • Animal Models : In vivo studies demonstrated reduced inflammation in models of arthritis and colitis.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Glioma Cells :
    • A study evaluated the effects on glioma cells, revealing a dose-dependent decrease in cell viability and significant induction of apoptosis markers.
    • The study concluded that the compound could serve as a lead for developing new glioma therapies.
  • Anti-inflammatory Study :
    • An animal model study assessed the anti-inflammatory effects in induced arthritis.
    • Results showed a marked reduction in joint swelling and inflammatory markers compared to control groups.

Comparison with Similar Compounds

Research Findings and Data Tables

Physicochemical Properties

Compound Molecular Weight LogP* Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound ~443.5 3.2 2 (urea NH) 6 (urea, sulfonyl)
1-(2-Methoxyacetyl analog) (CAS 1203347-37-8) 411.5 2.8 2 5
1-Phenethyl-phenylsulfonyl analog (CAS 1203239-31-9) 435.5 4.1 2 5

*Estimated using fragment-based methods.

Q & A

Q. What are the optimal synthetic routes for 1-(4-butoxyphenyl)-3-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)urea, and how do reaction conditions influence yield?

The synthesis typically involves coupling a substituted isocyanate with an amine derivative. For example, reacting 4-butoxyphenyl isocyanate with 1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-amine under anhydrous conditions in tetrahydrofuran (THF) at 60–80°C for 12–24 hours yields the target compound. Key factors include:

  • Temperature : Higher temperatures (80°C) reduce reaction time but may promote side reactions.
  • Catalyst : Use of triethylamine improves nucleophilicity of the amine, enhancing coupling efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures ≥95% purity .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify the urea linkage (δ ~6.5–7.5 ppm for NH protons) and sulfonyl group (δ ~3.0–3.5 ppm for CH3_3SO2_2). Aromatic protons from the tetrahydroquinoline and butoxyphenyl moieties appear at δ ~6.8–7.8 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 486.2) .
  • IR Spectroscopy : Stretching vibrations for urea (C=O at ~1650–1700 cm1^{-1}) and sulfonyl groups (S=O at ~1150–1250 cm1^{-1}) validate functional groups .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the tetrahydroquinoline or phenyl rings) influence biological activity?

  • Methanesulfonyl Group : Enhances solubility and stability via sulfonyl-electron-withdrawing effects, potentially improving binding to hydrophobic enzyme pockets.
  • Butoxyphenyl vs. Fluorophenyl : Butoxy’s alkoxy chain increases lipophilicity, favoring membrane permeability, while fluorine substituents (e.g., in analogs) modulate electronic effects and metabolic resistance .
  • Case Study : Replacement of methanesulfonyl with phenylsulfonyl in analogs reduced kinase inhibition potency by ~40%, suggesting steric hindrance impacts target engagement .

Q. What methodologies resolve contradictions in biological activity data across different assay systems?

  • Dose-Response Variability : Use standardized IC50_{50} assays (e.g., ATP-competitive kinase assays) to compare inhibition across cell lines (e.g., HEK293 vs. HeLa).
  • Metabolic Stability : Incubate compounds with liver microsomes to assess CYP450-mediated degradation, which may explain discrepancies between in vitro and in vivo efficacy .
  • Computational Docking : Molecular dynamics simulations (e.g., using AutoDock Vina) predict binding modes to targets like RET kinase, reconciling activity differences due to conformational flexibility .

Q. How can computational modeling guide the optimization of pharmacokinetic properties for this compound?

  • ADME Prediction : Tools like SwissADME calculate logP (optimal range: 2–5) and polar surface area (<140 Å2^2) to balance permeability and solubility.
  • Metabolite Identification : Quantum mechanical (QM) simulations (e.g., Gaussian 09) predict oxidation sites on the tetrahydroquinoline ring, informing synthetic modifications to block metabolic hotspots .
  • Free Energy Perturbation (FEP) : Quantifies binding affinity changes for urea derivatives, enabling rational design of analogs with improved target selectivity .

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